molecular formula C17H14N2 B8545511 1-Benzyl-1H-indole-3-acetonitrile

1-Benzyl-1H-indole-3-acetonitrile

Cat. No.: B8545511
M. Wt: 246.31 g/mol
InChI Key: NHFXOKWGVHCGHM-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-3-acetonitrile is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the standard synthetic routes for 1-Benzyl-1H-indole-3-acetonitrile, and how are reaction conditions optimized?

The synthesis typically involves introducing the benzyl group to the indole nitrogen and functionalizing the 3-position with an acetonitrile moiety. A common approach adapts methods for 1-benzylindole derivatives:

  • Step 1 : Benzylation of indole using benzyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in DMF or acetonitrile under reflux) .
  • Step 2 : Introduction of the acetonitrile group at the 3-position via nucleophilic substitution or cyanation reactions. For example, a Vilsmeier-Haack reaction or palladium-catalyzed cyanation could be employed, similar to strategies used for related indole-3-carbonitriles .
  • Optimization : Key parameters include solvent polarity (acetonitrile enhances nucleophilicity), temperature control to minimize side reactions, and catalyst selection (e.g., Pd for cross-coupling steps).

Q. Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus solid-state structures. Methodological recommendations:

  • NMR/IR Analysis : Compare experimental NMR shifts (e.g., ¹H, ¹³C) with computational predictions (DFT) to identify possible conformers .
  • X-ray Crystallography : Refine structures using programs like SHELXL, which handles high-resolution data and twinning effects . For example, the crystal structure of 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile (a related compound) was resolved via SHELX, confirming the indole backbone and substituent orientations .
  • Dynamic NMR : Use variable-temperature studies to detect slow equilibria in solution.

Q. Basic: What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~4.8 ppm for CH₂), indole protons (δ ~7.0–7.8 ppm), and nitrile carbon (δ ~115–120 ppm in ¹³C) .
    • IR : Confirm the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₆H₁₂N₂).
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios.

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Scaffold Modification : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents) or nitrile position to assess pharmacophore requirements .
  • In Silico Screening : Perform molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock to predict binding affinities.
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and selectivity profiles across cell lines. For indole derivatives, common targets include serotonin receptors or apoptotic pathways .

Q. Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of acetonitrile vapors (toxic and flammable) .
  • First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Q. Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s electrophilicity can be quantified via partial charge analysis.
  • Mechanistic Studies : Simulate transition states for cyanation or benzylation steps using Gaussian or ORCA software. Compare activation energies for different pathways (e.g., SN2 vs. radical mechanisms) .

Q. Basic: How are impurities in synthetic batches of this compound identified and quantified?

  • HPLC/GC-MS : Detect byproducts (e.g., unreacted indole or benzyl chloride derivatives) using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • NMR Spiking : Add authentic standards to identify impurities via peak splitting or shifts.
  • Limit Tests : Follow ICH guidelines for residual solvents (e.g., acetonitrile < 410 ppm) .

Q. Advanced: What strategies mitigate racemization or decomposition during storage of this compound?

  • Stability Studies : Monitor degradation under varying conditions (pH, temperature, light) via accelerated stability testing.
  • Formulation : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation/hydrolysis of the nitrile group .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum.

Q. Basic: What are the industrial and academic applications of this compound beyond pharmacology?

  • Material Science : Serve as a precursor for conductive polymers or metal-organic frameworks (MOFs) due to its π-conjugated system .
  • Catalysis : Act as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Advanced: How can researchers validate the electronic effects of the nitrile group on the indole core using spectroscopic and computational tools?

  • UV-Vis Spectroscopy : Compare absorption spectra with non-cyano analogs to assess conjugation extent.
  • Natural Bond Orbital (NBO) Analysis : Calculate hyperconjugative interactions (e.g., σ→π* or lone pair→π*) to quantify electron withdrawal by the nitrile .

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)acetonitrile

InChI

InChI=1S/C17H14N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10,12H2

InChI Key

NHFXOKWGVHCGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-indolylacetonitrile (5 g, 32 mmol), triton B (40% in MeOH, 0.5 g), benzyl bromide (7. 8 mL, 2 eq.) and aqueous NaOH (50%, 12.6 mL) was stirred for 2 hours at 20° C. Water was added. Solid was collected by filtration and washed with water and hexane and dried under high vacuum to give [1-benzyl-1H-indol-3-yl]acetonitrile (6.97 g). MS (ES): 247 (MH+).
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